Temporin 1OLa
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPFLKSILGKIL |
Origin of Product |
United States |
Isolation, Characterization, and Synthetic Methodologies for Temporin 1ola
Source Organism and Natural Secretion Mechanisms
Temporin 1OLa was first isolated from the skin secretions of the Florida Bog Frog, scientifically known as Lithobates okaloosae (previously classified as Rana okaloosae). mdpi.comresearchgate.net This amphibian species, native to the southeastern United States, specifically in Santa Rosa County, Florida, produces a complex mixture of bioactive peptides in its skin as a defense mechanism against predators and microbial pathogens. mdpi.com The skin secretions of these frogs represent a rich source of diverse AMPs, with each species often producing a unique cocktail of peptides. researchgate.netnih.gov
The production and secretion of this compound and other antimicrobial peptides in amphibians are localized within specialized dermal structures called granular glands. frontiersin.orgplos.org The synthesis of these peptides occurs within the glandular cells, where they are stored in high concentrations in granules. nih.govplos.org The release of these peptides is not a continuous process but is instead a regulated response to external stimuli, such as injury or stress. plos.orgresearchgate.net This secretion is primarily triggered by the stimulation of the sympathetic nervous system, leading to the contraction of myoepithelial cells surrounding the granular glands and the subsequent expulsion of their contents onto the skin surface. frontiersin.orgresearchgate.netresearchgate.net
Lithobates okaloosae (formerly Rana okaloosae) as a Biosynthetic Origin
Advanced Synthetic Strategies for this compound and its Analogues
Due to the small quantities of peptides that can be obtained from natural sources, chemical synthesis is the primary method for producing this compound for research and potential therapeutic development.
The standard and most efficient method for synthesizing this compound and its analogues is Solid-Phase Peptide Synthesis (SPPS). mdpi.comnih.govmdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.com The most common approach for temporin synthesis utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. mdpi.comnih.gov
The general cycle of SPPS using Fmoc chemistry involves:
Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.commdpi.com
Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, PyBOP) and then added to the deprotected N-terminus of the peptide chain, forming a new peptide bond. mdpi.comnih.gov
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. bachem.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support and all side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). mdpi.com
| Reagent/Component | Function in SPPS of this compound |
| Resin (e.g., Rink Amide MBHA) | Solid support for peptide chain elongation. mdpi.com |
| Fmoc-protected amino acids | Building blocks of the peptide with temporary N-terminal protection. mdpi.comnih.gov |
| Piperidine in DMF | Reagent for the removal of the Fmoc protecting group. mdpi.commdpi.com |
| Coupling reagents (e.g., HBTU, PyBOP) | Activate the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation. mdpi.comnih.gov |
| Cleavage Cocktail (e.g., TFA-based) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. mdpi.com |
Following cleavage from the resin, the crude synthetic peptide is a mixture containing the target peptide along with truncated and other failure sequences. Therefore, a robust purification step is essential to obtain highly pure this compound.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of synthetic peptides. researchgate.netpolypeptide.comnih.gov Specifically, reversed-phase HPLC (RP-HPLC) is employed, which separates peptides based on their hydrophobicity. nih.gov The crude peptide mixture is loaded onto a column (commonly C8 or C18) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in water, with both phases containing a small amount of an ion-pairing agent like TFA. researchgate.netnih.gov Fractions are collected and analyzed for purity.
Mass Spectrometry (MS) is the primary analytical technique used to verify the identity and integrity of the synthesized this compound. researchgate.netsemanticscholar.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used to determine the molecular weight of the peptide, which is then compared to its theoretical mass to confirm a successful synthesis. researchgate.netsemanticscholar.org
| Analytical Technique | Purpose in this compound Synthesis |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification of the crude synthetic peptide to high purity. researchgate.netpolypeptide.comnih.gov |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Verification of the correct molecular weight of the purified peptide. researchgate.netsemanticscholar.org |
Solid-Phase Peptide Synthesis (SPPS) Techniques
Biosynthetic Pathways and Post-Translational Modifications of this compound
The biosynthesis of this compound in Lithobates okaloosae follows the general pathway for the production of most amphibian antimicrobial peptides. nih.gov The peptide is not synthesized directly but is produced as a larger precursor protein, a prepropeptide, through ribosomal translation in the granular glands. nih.gov This precursor protein typically has a three-domain structure: an N-terminal signal peptide, an acidic spacer region, and the C-terminal sequence of the mature peptide.
A crucial step in the maturation of this compound is post-translational modification . For the temporin family, the most significant modification is C-terminal amidation . frontiersin.orgplos.org This process is guided by a highly conserved sequence in the C-terminus of the precursor peptide. frontiersin.org The amidation is believed to enhance the peptide's biological activity and stability. While other modifications can occur in different AMPs, C-terminal amidation is a hallmark of the temporin family. frontiersin.orgplos.org
Molecular Structure and Biophysical Characterization of Temporin 1ola
Three-Dimensional Structure Determination in Membrane-Mimetic Environments
The three-dimensional structure of Temporin 1OLa has been elucidated in environments that mimic the cell membranes of bacteria, providing critical insights into its active conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Micellar Systems
The high-resolution, three-dimensional structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy in a membrane-mimetic model. nih.govnih.gov For the analysis, the peptide was solubilized in an aqueous solution containing sodium dodecyl sulfate (B86663) (SDS) micelles at a peptide-to-SDS molar ratio of 1:60. nih.gov SDS micelles provide a negatively charged surface that mimics the anionic nature of bacterial membranes, inducing a folded structure in the peptide. mdpi.com
Proton NMR experiments, including NOESY (Nuclear Overhauser Effect Spectroscopy), TOCSY (Total Correlation Spectroscopy), and DQF-COSY (Double Quantum Filtered-Correlation Spectroscopy), were conducted on a 600 MHz NMR spectrometer. nih.gov The resulting data were used to calculate the three-dimensional structure using the NIH-Xplor program, based on distance and angle restraints. nih.gov
Conformational Analysis (e.g., Alpha-Helical Propensity, Conformational Flexibility)
The NMR structure of this compound, when bound to SDS micelles, reveals a distinct two-domain conformation. nih.govnih.gov The peptide adopts a classic amphipathic alpha-helical structure that spans residues Proline-3 (P3) to Isoleucine-12 (I12). nih.govnih.gov This helical propensity is supported by the analysis of Hα chemical shifts, which show negative secondary shifts for this region, a key indicator of a helical conformation. nih.gov
Table 1: NMR Structural Statistics for this compound in SDS Micelles
| Structural Parameter | Value/Description |
|---|---|
| NMR Restraints (Total) | 137 nih.gov |
| Distance Restraints | 117 nih.gov |
| Backbone Angle Restraints | 20 nih.gov |
| Alpha-Helical Region | Residues P3 - I12 nih.govnih.gov |
| Ramachandran Plot Analysis (Most Favored Regions) | 91.1% nih.gov |
| Ramachandran Plot Analysis (Additionally Allowed Regions) | 8.9% nih.gov |
Computational Modeling and Molecular Dynamics Simulations
Computational methods provide a theoretical framework to complement experimental data, offering predictions of structure and simulating dynamic interactions at an atomic level.
Predictive Algorithms for Secondary and Tertiary Structures
Predictive algorithms are often employed to forecast the secondary structure of peptides based on their amino acid sequence. ijert.org For the temporin family, these predictions generally indicate a high propensity for forming alpha-helical structures, which is consistent with experimental findings. researchgate.net A bioinformatic analysis of the temporin family has led to their classification into six distinct types based on sequence models. nih.gov The structure of this compound is considered significant as its sequence aligns with a model shared by 62% of all known temporins, suggesting that its experimentally determined structure can serve as a reliable template for this large subgroup. nih.govnih.gov Ab initio prediction methods, which fold proteins from energy minimization, and homology modeling are common computational approaches for modeling peptide structures. ijert.org
Simulations of Peptide-Membrane Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided literature, studies on closely related temporins, such as Temporin L, offer valuable insights. mdpi.comresearchgate.net MD simulations are powerful tools for visualizing the dynamic process of a peptide interacting with a lipid bilayer. nih.gov These simulations show that temporins typically interact with the membrane surface, with the flexible N-terminus often playing a key role in penetrating the lipid environment. mdpi.com The simulations can model how the peptide orients itself parallel to the membrane surface and how hydrophobic residues drive the association and potential aggregation of peptides within the membrane, a critical step in membrane disruption. mdpi.comnih.gov
Spectroscopic Characterization of Structural Transitions
Spectroscopic techniques are instrumental in observing the conformational changes peptides undergo when transitioning from an aqueous solution to a membrane-mimetic environment.
Like most temporins, this compound is expected to be largely unstructured or in a random coil conformation in an aqueous buffer. mdpi.com Upon encountering a more hydrophobic, membrane-like environment, it undergoes a significant structural transition. This disorder-to-helix transition is a hallmark of many antimicrobial peptides. nih.gov
Circular Dichroism (CD) spectroscopy is a primary technique used to monitor these transitions. photophysics.commit.edu For related peptides like Temporin A and Temporin L, CD spectra show a random coil signature in water, characterized by a minimum around 200 nm. researchgate.net In the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or detergents like SDS, the spectra shift to show characteristic double minima at approximately 208 and 222 nm, which is indicative of a stable alpha-helical structure. mdpi.comresearchgate.net This induced folding into an amphipathic helix is believed to be the peptide's active conformation required for its membrane-disrupting function. mdpi.com
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the secondary structure of peptides and proteins in various environments. biorxiv.orgnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. biorxiv.org The resulting CD spectrum provides characteristic signatures for different types of secondary structures like α-helices, β-sheets, and random coils. biorxiv.orgnih.gov
For this compound, CD spectroscopy is instrumental in characterizing its conformational changes upon interacting with membrane-mimicking environments. In an aqueous solution, like a phosphate-buffered saline (PBS), short linear peptides like temporins typically exhibit a random coil conformation. researchgate.netnih.gov This is characterized by a CD spectrum with a strong negative band near 198 nm.
However, when introduced into a non-polar environment or in the presence of lipid vesicles or micelles that mimic bacterial membranes, a significant conformational change is observed. nih.gov Studies on similar temporins have shown a distinct disorder-to-helix transition upon binding to model membranes. nih.gov For this compound, which is known from NMR studies to form an α-helix in membrane mimetics, the expected CD spectrum would show the characteristic features of a helical structure. nih.govnih.gov These include two negative minima at approximately 208 nm and 222 nm, and a strong positive maximum around 192 nm. This transition from a disordered state to a structured α-helix is a key step in its mechanism of action, allowing it to insert into and disrupt the lipid bilayer of target cells. nih.gov
Table 1: Expected Circular Dichroism (CD) Spectral Characteristics for this compound in Different Environments
| Environment | Dominant Secondary Structure | Characteristic CD Wavelengths (nm) |
| Aqueous Buffer (e.g., PBS) | Random Coil | Single negative minimum ~198 nm |
| Membrane-Mimicking (e.g., SDS micelles, Lipid Vesicles) | α-Helix | Two negative minima at ~208 nm and ~222 nm; one positive maximum at ~192 nm |
Fluorescence Spectroscopy for Membrane Binding Studies
Fluorescence spectroscopy is a versatile and sensitive method used to study the binding and interaction of peptides with cell membranes. nih.govmdpi.com These studies can provide insights into the kinetics and extent of peptide-membrane association and subsequent membrane permeabilization. nih.govnih.gov
One common approach involves using fluorescent dyes that report on the integrity of the cell membrane. Propidium iodide (PI) is a fluorescent intercalating agent that is normally impermeant to cells with intact membranes. nih.govmdpi.com When a membrane-active peptide like this compound damages the bacterial membrane, PI can enter the cell and bind to nucleic acids, resulting in a significant increase in its fluorescence emission. nih.govmdpi.com
In studies involving this compound and methicillin-resistant Staphylococcus aureus (MRSA), fluorescence spectroscopy using PI has been used to demonstrate that the peptide rapidly permeabilizes the bacterial membrane. nih.govnih.gov The increase in PI fluorescence upon addition of this compound to a bacterial suspension can be monitored over time to determine the rate and extent of membrane disruption. This method provides direct evidence for the membrane-damaging mechanism of action of the peptide. nih.gov
Another technique involves using membrane probes like Laurdan, whose fluorescence emission spectrum is sensitive to the phase state of the lipid bilayer. nih.gov Changes in the generalized polarization (GP) of Laurdan fluorescence upon addition of a peptide can indicate alterations in membrane fluidity, providing further details on the peptide's effect on the lipid packing of the target membrane. nih.gov
Table 2: Example Data from a Fluorescence-Based Membrane Permeabilization Assay
| Compound | Concentration (µM) | Target Organism | Fluorescent Probe | Observed Result | Interpretation |
| This compound | 3.1 | S. aureus | Propidium Iodide | Rapid increase in fluorescence | Membrane permeabilization |
| Control (No Peptide) | 0 | S. aureus | Propidium Iodide | Baseline fluorescence | Intact membrane |
Mechanisms of Action of Temporin 1ola at the Molecular and Cellular Levels
Interaction with Biological Membranes and Lipid Bilayers
The primary and most well-documented mechanism of action for Temporin 1OLa and related temporins is the physical disruption of the cell membrane. nih.govmdpi.com This process is initiated by the peptide's physicochemical properties, which favor its accumulation at and insertion into the lipid bilayer of microbes.
Electrostatic Interactions with Negatively Charged Microbial Membranes
Like most cationic antimicrobial peptides, the initial contact between this compound and a bacterial cell is governed by electrostatic forces. asm.orgmdpi.com Bacterial membranes are rich in negatively charged components, such as phosphatidylglycerol and lipoteichoic acids in Gram-positive bacteria, which creates a strong anionic surface. asm.org this compound possesses a net positive charge, which facilitates its attraction and accumulation at the microbial membrane surface. asm.orgconicet.gov.ar This initial electrostatic binding is a crucial first step, concentrating the peptide on the target cell surface and positioning it for subsequent hydrophobic interactions that lead to membrane insertion and permeabilization. asm.orgmdpi.com
Membrane Permeabilization and Disruption Models (e.g., Carpet Model, Toroidal Pore Formation)
Following the initial electrostatic binding, temporins, including likely this compound, disrupt the membrane through mechanisms that are still under investigation but are generally described by established models such as the "carpet" and "toroidal pore" models. mdpi.commdpi.comnih.gov
Carpet Model: In this model, peptide monomers accumulate on the surface of the lipid bilayer, orienting parallel to the membrane. mdpi.comnih.gov Once a threshold concentration is reached, the peptides cover the membrane in a "carpet-like" manner. nih.gov This extensive coverage disrupts the membrane's curvature and integrity, leading to its collapse and the formation of micelles or transient pores, ultimately causing the leakage of cellular contents. mdpi.comnih.gov Evidence for this model comes from studies on various temporins showing that they can destabilize membranes without forming specific, stable channels. nih.govplos.org
Toroidal Pore Formation: This model suggests that after accumulating on the surface, the peptides insert into the membrane, inducing a significant local curvature. imrpress.comlatrobe.edu.au This forces the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a "toroidal" or "wormhole" pore. latrobe.edu.au The key feature of this pore is that it is lined by both the peptides and the head groups of the lipid molecules. imrpress.comlatrobe.edu.au This structure allows for the passage of water, ions, and other small molecules, disrupting the electrochemical gradients essential for cell survival. mdpi.comlatrobe.edu.au Some studies suggest that at very high concentrations, these pores can fuse, leading to complete membrane disintegration in a detergent-like manner. imrpress.complos.org
The exact model followed by this compound may be concentration-dependent and influenced by the specific lipid composition of the target membrane. mdpi.com
Effects on Membrane Integrity and Acyl Chain Packing Dynamics
This compound rapidly damages bacterial membranes, leading to a loss of integrity. nih.gov This is a hallmark of the temporin family, which is known to increase the permeability of the bacterial inner membrane. nih.gov Studies on related temporins demonstrate that this interaction perturbs the organization of the lipid bilayer. nih.govnih.gov The insertion of the hydrophobic portions of the peptide among the lipid acyl chains disrupts their ordered packing. nih.gov This fluidization of the bilayer and deformation of the phospholipid packing can lead to the formation of large, unstable openings, contributing to cell death through the leakage of essential metabolites and ions. mdpi.comnih.gov
Studies on Lipid Segregation and Peptide Aggregation within Membranes
Research on other members of the temporin family, such as Temporin B and L, has revealed that their interaction with membranes can induce significant reorganization of the lipid components. mdpi.comnih.gov Upon binding, these peptides can cause the lateral segregation of lipids, leading to the formation of peptide-enriched and lipid-enriched microdomains. mdpi.comresearchgate.net This segregation is driven by the electrostatic interactions between the positively charged peptides and the negatively charged lipids. mdpi.com It is hypothesized that the aggregation of peptides into clusters on the membrane surface is a key step in destabilizing the bilayer. mdpi.comresearchgate.net These peptide-lipid interactions can drive transformations in the membrane's shape, including the formation of tubular or fibrillar protrusions from the main bilayer, further compromising its structural integrity. nih.gov While not yet demonstrated specifically for this compound, these findings suggest a common mechanism for the temporin family.
Intracellular Targets and Cellular Processes Modulation
While membrane disruption is the primary mode of action, there is growing evidence that some temporins can translocate across the membrane and interact with intracellular components, representing a secondary or parallel mechanism of killing.
Interference with Bacterial Cellular Components (e.g., FtsZ, Divisome Complex)
A significant finding in the study of temporin mechanisms comes from research on Temporin L, which has been shown to have a non-membrane-lytic mode of action in E. coli at certain concentrations. unimi.itnih.gov Functional proteomic studies have identified a specific interaction between Temporin L and proteins of the divisome complex, which is the cellular machinery responsible for bacterial cell division. unimi.itresearchgate.net
The key target identified is FtsZ, a protein that is homologous to eukaryotic tubulin. mdpi.comnih.gov FtsZ polymerizes to form the Z-ring at the future division site, which is a critical first step in cytokinesis. nih.gov Temporin L has been shown to bind directly to FtsZ, acting as a competitive inhibitor of its GTPase activity. unimi.itnih.govnih.gov This inhibition prevents FtsZ from polymerizing correctly, thereby blocking Z-ring formation and halting cell division. nih.govnih.gov Bacteria treated with Temporin L are unable to divide and form long, filamentous, necklace-like cell structures, ultimately leading to cell death. unimi.itnih.gov
Although this mechanism has been detailed for Temporin L, the high degree of homology within the temporin family suggests that other members, potentially including this compound, could share this ability to interfere with crucial intracellular processes like cell division. mdpi.comnih.gov
Data Tables
Table 1: Physicochemical and Biological Properties of this compound
| Property | Description | Reference |
| Sequence | FLPFLKSILGKIL | mdpi.com |
| Source | Lithobates okaloosae (formerly Rana okaloosae) | imrpress.com |
| Net Charge | +2 | conicet.gov.ar |
| Primary Activity | Active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). | nih.gov |
| Structure | Adopts a two-domain structure in membrane-mimetic environments: a hydrophobic patch followed by an amphipathic alpha-helix. | nih.gov |
| Mechanism | Damages bacterial membranes; potential for intracellular targets. | nih.govasm.org |
Table 2: Investigated Mechanisms of Action for the Temporin Family
| Mechanism | Description | Associated Temporin(s) | Reference |
| Electrostatic Interaction | Cationic peptide is attracted to anionic bacterial membranes. | General AMP characteristic | asm.orgmdpi.com |
| Membrane Permeabilization | Induces leakage of cellular contents through membrane disruption. | Temporin L, Temporin-SHa | plos.orgnih.gov |
| Carpet Model | Peptides accumulate on and disrupt the membrane surface without forming stable pores. | Temporin B, Temporin L | nih.gov |
| Toroidal Pore Model | Peptides and lipids bend to form a pore lining, causing leakage. | General AMP model | imrpress.comlatrobe.edu.au |
| Lipid Segregation | Causes separation of lipids into distinct domains within the membrane. | Temporin B | mdpi.comresearchgate.net |
| FtsZ Inhibition | Binds to the FtsZ protein, inhibiting cell division. | Temporin L | unimi.itnih.govnih.gov |
Modulation of Microbial Biofilm Formation and Dispersal
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which offers protection from antimicrobial agents and host immune responses. This compound has demonstrated significant capabilities in both preventing the formation of and disrupting established microbial biofilms. nih.gov
The anti-biofilm activity of this compound and its analogues stems from several key actions. Research on related temporins, such as Temporin-L and derivatives of Temporin-GHa, shows that these peptides can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm development. cnr.itfrontiersin.org They achieve this by interfering with the adhesive forces between the bacterial cells and the substrate.
Furthermore, temporins can disrupt the integrity of the biofilm matrix. For instance, studies on Streptococcus mutans biofilms revealed that temporin derivatives significantly reduced the production of exopolysaccharides (EPS), which are essential for the structural integrity of the biofilm. mdpi.com By compromising the EPS matrix, the biofilm's architecture is weakened, leading to its dispersal. Scanning electron microscopy has shown that temporin analogues can effectively reduce the number of bacterial colonies and disrupt the physical structure of MRSA biofilms. frontiersin.org this compound, specifically, has been noted for its anti-biofilm activity against MRSA and shows enhanced efficacy when used in combination with conventional antibiotics like linezolid (B1675486). nih.gov This suggests that while linezolid inhibits protein synthesis, this compound's primary action is the physical disruption of the bacterial membrane, leading to a synergistic effect on biofilm eradication. nih.gov
| Temporin Analogue | Target Organism | Observed Effect on Biofilm | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | Disrupts established biofilm; enhanced effect with linezolid. | nih.gov |
| Temporin-L | Pseudomonas fluorescens | Impairs biofilm formation in both static and dynamic (flow) conditions. | cnr.it |
| Temporin B | Staphylococcus epidermidis | Inhibits biofilm formation, associated with cell wall permeabilization. | cnr.it |
| GHaR & GHa11R (Temporin-GHa derivatives) | Streptococcus mutans | Inhibits initial adhesion and reduces exopolysaccharide (EPS) production. |
Effects on Mitochondrial Membrane Potential in Target Cells (e.g., Parasites)
While the primary target of temporins is the outer plasma membrane of microbes, evidence suggests they can also affect intracellular organelles, particularly the mitochondria of eukaryotic pathogens like protozoan parasites. plos.orgmdpi.com The mitochondrion is a vital organelle that maintains a significant electrochemical gradient, or membrane potential (ΔΨm), across its inner membrane. This potential is essential for ATP synthesis and other critical cellular functions. biorxiv.org
Studies on temporins such as Temporin-SHa have demonstrated a direct effect on the mitochondria of Leishmania parasites. plos.orgnih.gov Following the initial permeabilization of the parasite's plasma membrane, the peptide can enter the cell. Given the negative charge of mitochondrial membranes, they represent a favorable intracellular target for the cationic peptide. iiitd.edu.in Upon interaction, Temporin-SHa induces a rapid depolarization of the mitochondrial membrane in Leishmania infantum promastigotes. plos.orgresearchgate.net This collapse of the mitochondrial membrane potential disrupts the parasite's energy production and can trigger downstream apoptotic-like cell death pathways. plos.orgnih.gov
Although direct studies on this compound's effect on parasite mitochondria are not extensively documented, its structural and functional similarity to other temporins strongly suggests a comparable mechanism. The process generally involves the peptide's internalization followed by targeting of the negatively charged mitochondrial membrane, leading to its depolarization and subsequent metabolic collapse of the parasite. plos.orgiiitd.edu.in This mechanism has also been observed in the anticancer activity of Temporin-1CEa, which causes a collapse of mitochondrial membrane potential in human breast cancer cells. iiitd.edu.inplos.org
Microscopic and Imaging Techniques for Mechanism Elucidation
A variety of advanced microscopic techniques have been indispensable in visualizing and understanding the precise mechanisms by which temporins, including this compound, exert their antimicrobial effects.
Atomic Force Microscopy (AFM) for Membrane Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surfaces at the nanometer scale. It has been employed to study the real-time interaction of temporins with microbial membranes. AFM studies on Temporin-SHa have provided direct visual evidence of its disruptive effect on the surface morphology of both bacteria (Pseudomonas aeruginosa) and parasites (Leishmania infantum). plos.orgnih.gov The images reveal significant damage, including the formation of pores, membrane roughening, and complete disruption of the cell envelope, confirming a membranolytic mechanism of action. plos.org
Electron Microscopy (TEM, FEG-SEM) for Cellular Damage Visualization
Transmission Electron Microscopy (TEM) and Field Emission Gun Scanning Electron Microscopy (FEG-SEM) offer powerful insights into the ultrastructural changes within cells following peptide treatment.
FEG-SEM provides high-resolution surface details. It has been used to visualize the severe morphological changes and membrane damage inflicted by Temporin-SHa on Leishmania promastigotes. plos.orgnih.gov
Fluorescence Microscopy for Peptide Localization and Membrane Staining
Fluorescence microscopy is a versatile tool used with various dyes and probes to track the peptide's location and assess cellular viability and membrane integrity.
Peptide Localization: By labeling temporins with a fluorescent tag (e.g., FITC), researchers can visualize their journey. Studies with FITC-labeled Temporin B analogues showed that the peptide initially localizes at the cell membrane of C. albicans before accumulating inside the cell, often within the cytoplasm or vacuoles. nih.gov This confirms that the peptide can cross the membrane to potentially interact with intracellular targets.
Membrane Permeabilization and Integrity: Fluorescent dyes that are sensitive to membrane integrity are commonly used. For example, SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids, has been used to demonstrate that Temporin-SHa rapidly permeabilizes the membranes of both bacteria and Leishmania parasites. plos.org
Mitochondrial Membrane Potential: Specific fluorescent probes are used to measure the mitochondrial membrane potential (ΔΨm). Probes like TMRE (tetramethylrhodamine, ethyl ester) or JC-1 are used in flow cytometry and fluorescence microscopy to show that temporins cause a collapse in ΔΨm in parasites, indicating mitochondrial dysfunction. plos.orgresearchgate.net
Biofilm Visualization: Dyes like SYTO are used to stain live cells within a biofilm. Fluorescence microscopy has been used to visually confirm the eradication of mature S. mutans biofilms by temporin derivatives, showing only dispersed clusters of cells remaining after treatment. mdpi.com
| Technique | Temporin Studied | Target Organism/Model | Key Finding | Reference |
|---|---|---|---|---|
| Atomic Force Microscopy (AFM) | Temporin-SHa | P. aeruginosa, L. infantum | Visualized severe membrane damage and morphological changes. | plos.orgnih.gov |
| FEG-SEM | Temporin-SHa | L. infantum | Revealed high-resolution surface damage on parasites. | plos.orgnih.gov |
| Transmission Electron Microscopy (TEM) | Temporin L | E. coli | Observed formation of "ghost-like" cells due to content leakage. | researchgate.net |
| Transmission Electron Microscopy (TEM) | Temporin-1CEa | Human Breast Cancer Cells | Showed membrane breakage and leakage of intracellular components. | mdpi.com |
| Fluorescence Microscopy (Peptide Localization) | FITC-labeled Temporin B analogue | C. albicans | Tracked peptide entry into the cytoplasm after membrane interaction. | nih.gov |
| Fluorescence Microscopy (Membrane Permeability) | Temporin-SHa | Leishmania spp. | Confirmed rapid membrane permeabilization using SYTOX Green dye. | plos.org |
| Fluorescence Microscopy (Biofilm Disruption) | Temporin Derivatives | S. mutans | Visualized eradication of mature biofilms. | mdpi.com |
Differential Mechanistic Insights Across Microbial Kingdoms
The temporin family, including this compound, exhibits a spectrum of activity that varies across different microbial kingdoms, namely bacteria, fungi, and protozoan parasites. While the fundamental mechanism often involves membrane disruption, the specific interactions and outcomes can differ due to the distinct cellular structures of these organisms.
Bacteria: Temporins are predominantly active against Gram-positive bacteria. conicet.gov.arnih.gov The cell walls of Gram-positive bacteria lack an outer membrane and have a thick, exposed layer of peptidoglycan rich in negatively charged teichoic acids, which facilitates electrostatic attraction with the cationic temporin peptides. This leads to efficient membrane insertion and disruption. mdpi.com In contrast, the outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, can present a barrier, making many temporins less effective. nih.gov However, some analogues, like Temporin-SHa, have been shown to overcome this barrier and exhibit broad-spectrum activity. nih.gov
Fungi (Yeasts): The mechanism against fungi like Candida albicans is also primarily membranolytic. This compound and Temporin-1Ga show notable activity against various Candida species. The peptides interact with the fungal plasma membrane, causing permeabilization, depolarization, and, as shown with Temporin B analogues, subsequent disintegration of intracellular organelles. nih.gov
Parasites (Protozoa): The action against parasites such as Leishmania also begins at the plasma membrane. researchgate.net A key differentiating factor is the parasite's surface, which includes a glycocalyx. The small size and low net positive charge of many temporins are considered advantageous, as this may facilitate their diffusion through this protective layer to reach the plasma membrane. nih.gov Once at the membrane, they induce permeabilization and depolarization, similar to their effect on bacteria. A crucial subsequent step in parasites is the peptide's entry into the cell and the targeting of the mitochondrial membrane, leading to a collapse in membrane potential and triggering apoptosis-like cell death pathways, a mechanism that is particularly significant in these eukaryotic pathogens. plos.orgnih.gov
Biological Activities of Temporin 1ola: Pre Clinical and in Vitro Investigations
Antimicrobial Spectrum and Potency
Temporin 1OLa exhibits a notable range of antimicrobial activity, with a particular potency against Gram-positive bacteria. nih.govnih.goviiitd.edu.in Its efficacy extends to clinically significant pathogens, including multidrug-resistant strains.
Research has consistently demonstrated this compound's effectiveness against Gram-positive bacteria. nih.govnih.goviiitd.edu.in A key area of investigation has been its activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. asm.org Studies have shown that this compound can preferentially target and kill MRSA. nih.govnih.goviiitd.edu.in The mechanism of action involves the rapid disruption of the bacterial membrane. nih.govnih.goviiitd.edu.in
The potency of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. Against MRSA strain USA300, this compound has displayed MIC values in the range of 1.6 to 3.1 μM. nih.gov Other research confirms its activity against MRSA with MIC values ranging from 1.6 to 12.5 μM. nih.gov
Table 1: In Vitro Antimicrobial Activity of this compound Against Gram-Positive Bacteria
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus USA300 (MRSA) | 1.6 - 3.1 | nih.gov |
In addition to its antibacterial properties, this compound has shown promising antifungal activity. nih.govnih.goviiitd.edu.in Studies have reported its effectiveness against various yeast species, including Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov The MIC of this compound against C. albicans has been reported to be 12.5 μM. cdnsciencepub.com This broadens the potential therapeutic scope of this peptide to include fungal infections.
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (μM) | Reference |
|---|---|---|
| Candida albicans | 12.5 | cdnsciencepub.com |
| Candida glabrata | >25 | nih.gov |
Compared to its potent effects on Gram-positive bacteria, the activity of this compound against Gram-negative bacteria is generally weaker. plos.org Most temporins exhibit primary activity against Gram-positive bacteria, and this compound aligns with this trend. nih.govnih.goviiitd.edu.in The structural and compositional differences in the outer membranes of Gram-negative bacteria are thought to contribute to this reduced susceptibility.
Antifungal Activity Against Yeasts and Filamentous Fungi (e.g., Candida species)
Anti-Biofilm Properties of this compound
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to treat with conventional antibiotics. thor.com this compound has demonstrated significant anti-biofilm capabilities, targeting both the formation and the established structure of biofilms. nih.govnih.goviiitd.edu.in
This compound has been shown to inhibit the formation of biofilms in a concentration-dependent manner. nih.gov In studies involving S. aureus USA300, biofilm formation was significantly inhibited at a concentration of 6.2 μM and almost completely prevented at 12.5 μM, which is four times its MIC. nih.gov This preventative action is crucial in mitigating the establishment of persistent infections.
Beyond preventing their formation, this compound is also capable of disrupting pre-existing, mature biofilms. nih.gov Research has demonstrated a dose-dependent disruption of 24-hour established S. aureus USA300 biofilms. nih.gov This ability to dismantle mature biofilms highlights its potential as a therapeutic agent for chronic infections where biofilms play a significant role. asm.org The mechanism of action is believed to involve damaging the bacterial membranes within the biofilm structure. nih.govnih.goviiitd.edu.in
Table 3: Anti-Biofilm Activity of this compound Against S. aureus USA300
| Activity | Effective Concentration (μM) | Effect | Reference |
|---|---|---|---|
| Inhibition of Biofilm Formation | 6.2 | Significant Inhibition | nih.gov |
| Inhibition of Biofilm Formation | 12.5 | Nearly Complete Inhibition | nih.gov |
Inhibition of Biofilm Formation
Anti-Parasitic Efficacy (e.g., Leishmania, Trypanosomatids)
The anti-parasitic potential of the temporin family has been demonstrated against several protozoan parasites. For instance, temporins A and B have shown leishmanicidal activity at micromolar concentrations by targeting and permeabilizing the parasite's plasma membrane. csic.escapes.gov.brnih.gov Other variants, such as temporin-SHd, have also displayed potent activity against both the promastigote and amastigote stages of Leishmania infantum. worktribe.com However, specific studies detailing the in vitro efficacy of this compound against parasites such as Leishmania or other trypanosomatids are not extensively available in current scientific literature.
Antiviral Activity (e.g., Herpesviruses, Frog Viruses)
Several members of the temporin family have been identified as potent antiviral agents. Research has shown that peptides like temporin B, G, and L are effective against enveloped DNA viruses, including Herpes Simplex Virus 1 (HSV-1). mdpi.commdpi.comfrontiersin.orgnih.gov The mechanism often involves direct interaction with and disruption of the viral envelope. mdpi.com Furthermore, temporin A has been shown to inactivate frog virus 3. uniprot.org Despite these findings within the broader temporin family, specific experimental data on the antiviral activity of this compound against herpesviruses or frog viruses has not been documented in the available scientific literature.
Antiproliferative Activity Against Tumor Cell Lines (e.g., HeLa, Breast Cancer Cells)
This compound has demonstrated notable antiproliferative activity against specific cancer cell lines. In one study, this compound exhibited significant toxicity towards human cervical cancer (HeLa) cells, with a 50% lethal concentration (LC₅₀) of 25 μM. nih.goviiitd.edu.in The same research also evaluated its effect on mouse breast cancer cells (4T1), where it was found to be less toxic compared to another variant, temporin-1Ga. nih.gov This selective cytotoxicity highlights its potential as a candidate for further investigation in cancer therapy.
| Cell Line | Organism | Cell Type | LC₅₀ (μM) | Reference |
|---|---|---|---|---|
| HeLa | Human | Cervical Cancer | 25 | nih.goviiitd.edu.in |
| HaCaT | Human | Keratinocyte (Skin) | 100 | nih.gov |
Immunomodulatory Effects and Anti-Inflammatory Properties
Antimicrobial peptides are increasingly recognized for their dual role as immunomodulators, a function described as host defense peptides (HDPs). nih.gov Several temporins have been shown to possess anti-inflammatory properties. For example, analogues of temporin L can regulate the acute inflammatory response, and temporin-1CEa can bind to lipopolysaccharide (LPS), a potent inflammatory trigger, thereby neutralizing its effects. nih.govmdpi.com While some databases have cataloged this compound as potentially having anti-inflammatory or immunomodulatory functions, specific pre-clinical or in vitro studies confirming and detailing these properties for this compound are not currently available. univ-poitiers.frfrontiersin.org
A key mechanism of the anti-inflammatory action of some AMPs is the modulation of pro-inflammatory cytokine production. Studies on temporin-1CEa have shown that it can decrease the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cell lines stimulated with LPS. nih.gov This effect is crucial for controlling excessive inflammation. At present, there is no specific research demonstrating that this compound directly modulates the production of TNF-α, IL-6, or other inflammatory cytokines.
The immunomodulatory actions of AMPs are often mediated through specific innate immune signaling pathways. The Myeloid differentiation primary response 88 (MyD88) is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, which is fundamental for initiating inflammatory responses. nih.govcyagen.comresearchgate.net Research on temporin-1CEa has revealed that its anti-inflammatory effects are achieved by inhibiting the MyD88-dependent signaling pathway. nih.gov However, studies specifically investigating the impact of this compound on the MyD88 pathway or other innate immune signaling cascades have not been reported.
Modulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-6)
Cellular Selectivity and Cytocompatibility Studies (in vitro)
A critical attribute for any potential therapeutic agent is its ability to selectively target pathogens or cancer cells while minimizing damage to host cells. This compound has been shown to possess a high degree of cellular selectivity. nih.goviiitd.edu.in In vitro studies have determined its Minimum Inhibitory Concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) to be in the range of 1.6–3.1 μM. nih.goviiitd.edu.in
In contrast, its toxicity to mammalian cells is significantly lower. The 50% hemolytic concentration (HL₅₀) against human red blood cells is 50 μM. iiitd.edu.in This gives this compound a favorable cell selectivity index (CSI), calculated as the ratio of HL₅₀ to MIC, of between 16 and 32. iiitd.edu.in Furthermore, its cytotoxicity against human skin keratinocyte (HaCaT) cells is also low, with a reported LC₅₀ of 100 μM. nih.gov This indicates that this compound is substantially more potent against bacteria like MRSA than it is against human erythrocytes or skin cells, a highly desirable characteristic for an antimicrobial peptide.
| Target | Assay | Value (μM) | Reference |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 1.6 - 3.1 | nih.goviiitd.edu.in |
| Human Red Blood Cells | HL₅₀ | 50 | iiitd.edu.in |
| Human Keratinocytes (HaCaT) | LC₅₀ | 100 | nih.gov |
Differential Activity Towards Microbial vs. Eukaryotic Cells
A key aspect of the therapeutic potential of any antimicrobial peptide is its ability to selectively target microbial pathogens while exhibiting minimal toxicity towards host eukaryotic cells. conicet.gov.ar Research indicates that this compound demonstrates a notable degree of selectivity, showing potent activity against a range of microbial cells with comparatively lower, though still present, effects on eukaryotic cells. nih.gov
The primary mechanism of action for temporins, including this compound, is believed to involve the perturbation and disruption of the cell membrane. conicet.gov.arplos.org This action is generally more effective against microbial cells due to differences in membrane composition between prokaryotic and eukaryotic cells. irbbarcelona.org Microbial membranes are often rich in anionic phospholipids, which electrostatically attract the cationic this compound. In contrast, eukaryotic cell membranes are typically composed of zwitterionic phospholipids, leading to weaker interactions.
Studies have demonstrated that this compound is particularly effective against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Its activity against Gram-negative bacteria is generally less pronounced. mnhn.fr Furthermore, this compound has exhibited antifungal activity against certain yeast species. nih.govcdnsciencepub.com
The cytotoxicity of this compound towards eukaryotic cells has been evaluated against various cell lines, including human red blood cells and cancer cell lines. nih.govmdpi.com While it does exhibit cytotoxic effects, the concentrations required to damage eukaryotic cells are generally higher than those needed to inhibit microbial growth, indicating a therapeutic window. nih.gov This differential activity is a critical factor in its potential development as an antimicrobial agent. The cell selectivity index (CSI), a ratio of cytotoxic concentration to antimicrobial concentration, is a key measure of this differential activity. For this compound, the CSI as an antibacterial agent is significantly higher than its CSI as an anticancer agent, highlighting its preferential activity against bacteria. nih.gov
Table 1: Antimicrobial Activity of this compound Against Various Microbial Strains
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | MRSA USA300 | 1.6–3.1 μM |
| Staphylococcus aureus | VISA-28 | 3.1 μM |
| Candida albicans | 12.5 µM | |
| Candida glabrata | >12.5 µM | |
| Candida tropicalis | >12.5 µM | |
| Bacillus subtilis | Active | |
| Escherichia coli | ATCC 25922 | >50 μM |
Data sourced from multiple studies. nih.govmnhn.frcdnsciencepub.commdpi.com
Hemolytic Activity Assessment in Non-Human Erythrocytes
The hemolytic activity of an antimicrobial peptide, its ability to lyse red blood cells (erythrocytes), is a crucial indicator of its potential toxicity and is a standard component of preclinical assessment. While human erythrocytes are the primary model, studies on non-human erythrocytes can also provide valuable comparative data.
This compound has been shown to possess hemolytic activity, a characteristic common to many membrane-active peptides. mdpi.com The degree of hemolysis is concentration-dependent. Research has indicated a strong hemolytic effect on human red blood cells, with a 50% hemolytic concentration (HC50) reported to be 50 μM. nih.govmdpi.com This level of hemolytic activity is a significant consideration for its systemic therapeutic potential.
It is important to note that the presence of bacteria can influence the hemolytic activity of this compound. Studies have shown a reduction in hemolysis in the presence of S. aureus, suggesting that the peptide preferentially binds to and acts on the bacterial cells when both are present. nih.gov This phenomenon is attributed to the cationic nature of the peptide and the negative charge on the bacterial surface, leading to electrostatic interactions that reduce the amount of peptide available to lyse erythrocytes. nih.gov
While specific data on the hemolytic activity of this compound against a wide range of non-human erythrocytes is not extensively detailed in the reviewed literature, the available information on its interaction with human erythrocytes provides a strong basis for understanding its membrane-disrupting capabilities. The structural features of this compound, such as its amphipathic α-helical conformation, are responsible for its interaction with and disruption of cell membranes, leading to the observed hemolytic effects. nih.gov
Table 2: Hemolytic Activity of this compound
| Cell Type | Parameter | Value |
|---|---|---|
| Human Erythrocytes | HC50 | 50 μM |
Data represents the concentration causing 50% hemolysis. nih.govmdpi.com
Structure Activity Relationship Sar Studies and Peptide Engineering of Temporin 1ola Analogues
Impact of Amino Acid Sequence Modifications
The biological activity of Temporin 1OLa is intrinsically linked to its primary amino acid sequence. Modifications to this sequence can profoundly alter its effectiveness and toxicity by changing key physicochemical parameters.
The interplay between hydrophobicity, net positive charge, and amphipathicity is fundamental to the mechanism of action for most AMPs, including this compound. semanticscholar.org
Hydrophobicity: This property, conferred by nonpolar amino acid residues, is crucial for the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes. semanticscholar.org However, a delicate balance is required, as excessive hydrophobicity is strongly correlated with increased toxicity to mammalian cells (hemolytic activity) and a loss of antimicrobial specificity. nih.govsemanticscholar.org For instance, the higher hydrophobicity of Temporin-1Ga compared to Temporin-1OLa corresponds to its greater toxicity. nih.gov The hydrophobicity of a peptide can be estimated by its retention time on a reverse-phase HPLC column; peptides with longer retention times are generally more hydrophobic and more hemolytic. nih.goviiitd.edu.in
Net Positive Charge: this compound possesses a net positive charge of +2, stemming from its two lysine (B10760008) residues. conicet.gov.ar This cationic nature facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes (like lipoteichoic acid in Gram-positive bacteria), a critical first step in its antimicrobial action. semanticscholar.orgfrontiersin.org Increasing the net positive charge of temporin analogues, often by introducing additional lysine residues, has been shown to enhance specificity for cancer cells and improve activity against pathogenic bacteria. mdpi.commdpi.com
Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues upon the peptide folding into its active conformation, typically an α-helix. This arrangement is vital for membrane interaction, allowing the peptide to engage with both the hydrophobic lipid core and the hydrophilic head groups of the membrane. semanticscholar.org NMR spectroscopy has revealed that Temporin-1OLa adopts a classic amphipathic helical structure in a membrane-mimetic environment, which is responsible for its ability to damage bacterial membranes. nih.goviiitd.edu.in
Temporin-1OLa exhibits a finely tuned balance of these properties, which results in potent anti-MRSA activity and a high cell selectivity index (CSI), meaning it is significantly more toxic to bacteria than to human cells. nih.goviiitd.edu.in
Lysine (K) and Arginine (R): These basic amino acids are the primary contributors to the peptide's net positive charge. frontiersin.org this compound contains two lysine residues (K6 and K11) that are essential for its electrostatic interaction with bacterial membranes. nih.govconicet.gov.ar In engineering analogues of other temporins, the strategic substitution or addition of lysine has been a successful strategy to increase the positive charge, thereby boosting antimicrobial activity and selectivity. mdpi.commdpi.com Alanine scanning studies on Temporin B have confirmed that its lysine residue is fundamental for its activity. mdpi.com
Proline (P): The proline residue at position 3 of Temporin-1OLa is highly significant. nih.gov Bioinformatic analyses show that a proline at this position is a conserved feature in a majority of temporins. mdpi.commdpi.com Structurally, this proline facilitates the formation of a distinct N-terminal hydrophobic patch that packs against and stabilizes the main amphipathic helix, a conformation crucial for its anti-MRSA activity. nih.govmdpi.com
Phenylalanine (F): Aromatic residues like phenylalanine contribute significantly to the peptide's hydrophobicity and can be involved in specific interactions within the membrane. In studies on Temporin A, replacing the N-terminal phenylalanine with other residues like tyrosine or fluorinated phenylalanine was shown to modulate antibacterial and antiproliferative effects. mdpi.comnih.gov
Role of Hydrophobicity, Charge, and Amphipathicity in Biological Activity
Conformational Determinants of Activity
The three-dimensional structure, or conformation, that this compound adopts upon approaching a target cell is a key determinant of its biological activity.
Like many temporins, Temporin-1OLa is largely unstructured in aqueous solution but folds into an α-helical conformation upon interaction with a membrane environment. conicet.gov.armdpi.com NMR studies confirm that in a membrane-mimicking model, Temporin-1OLa forms a two-domain structure: an N-terminal hydrophobic patch followed by a classic amphipathic α-helix that spans residues 3 to 12. nih.goviiitd.edu.in
The stability and integrity of this α-helix are directly related to the peptide's lytic ability. The amphipathic helix allows the peptide to lie parallel to the membrane surface, causing disruption and eventually forming pores or lesions that lead to cell death. nih.govimrpress.com However, research on Temporin L analogues has revealed a direct correlation between a high percentage of α-helicity and hemolytic activity. nih.gov This suggests that while the helix is necessary for antimicrobial action, an overly stable or extensive helix is detrimental to selectivity. Therefore, modulating the helical content is a key strategy in designing safer AMPs.
Introducing D-amino acids—the stereoisomers (enantiomers) of the naturally occurring L-amino acids—is a powerful peptide engineering technique. D-amino acids are known to be potent "α-helix breakers". uniroma1.itcornell.edu
Crucially, this reduction in toxicity does not always lead to a loss of antimicrobial potency. Studies on Temporin L have shown that certain D-amino acid substitutions can preserve or even enhance activity against specific pathogens, such as Candida species, while drastically reducing hemolytic effects. cornell.eduresearchgate.net The position of the substitution is critical; D-amino acid introduction at the termini may have little effect on activity, whereas substitution in the middle of the sequence can disrupt the helix and abolish activity entirely. nih.gov This strategy effectively uncouples lytic activity against host cells from antimicrobial activity, leading to analogues with much higher selectivity and therapeutic potential. cornell.edu
Influence of α-Helical Content and Stability on Membrane Interactions
Design and Synthesis of Peptide Analogues to Enhance Desired Activities
The knowledge gained from SAR studies provides a rational basis for designing and synthesizing novel this compound analogues with superior properties. The overarching goal is to optimize the therapeutic index by maximizing antimicrobial efficacy while minimizing host cell toxicity. These custom peptides are typically produced via solid-phase peptide synthesis (SPPS), a method that allows for precise control over the amino acid sequence. mdpi.comnih.govkennesaw.edu
Key strategies in the design of temporin analogues include:
Modulating Hydrophobicity and Cationicity: This involves substituting amino acids to fine-tune the balance between these two critical parameters. For example, replacing hydrophobic residues with lysine can increase the net positive charge to enhance bacterial membrane targeting, while carefully selecting the type and number of hydrophobic residues can control hemolytic activity. mdpi.commdpi.com
Targeted Amino Acid Substitution: Specific residues known to be critical for activity can be replaced to probe or enhance function. This includes substituting proline to alter helical stability or replacing residues to increase activity against a particular pathogen. mdpi.commdpi.com
Incorporating Non-standard Amino Acids: The use of D-amino acids to strategically reduce α-helicity and decrease cytotoxicity is a prime example. cornell.eduresearchgate.net Other unnatural amino acids, such as fluorinated phenylalanine, have also been incorporated to create analogues with unique antiproliferative properties. mdpi.comnih.gov
Conformational Stabilization/Destabilization: Beyond D-amino acid substitution, techniques such as peptide stapling can be used to lock the peptide into a stable helical conformation, which can be beneficial in certain applications. researchgate.net
The following table summarizes research findings on modifications to temporins and their general outcomes.
| Modification Strategy | Example Amino Acid(s) | Primary Effect on Peptide | Typical Outcome on Biological Activity | Reference(s) |
| Increase Net Positive Charge | Lysine (K), Arginine (R) | Increases cationicity | Enhances antimicrobial activity and selectivity for bacterial/cancer cells. | mdpi.com, mdpi.com |
| Modify Hydrophobicity | Leucine (L), Phenylalanine (F) | Alters hydrophobicity | Can increase antimicrobial potency, but excessive hydrophobicity increases hemolytic activity. | semanticscholar.org, nih.gov |
| Introduce Helix-Breaking Residue | D-Amino Acids (e.g., D-Leu) | Disrupts α-helical structure | Significantly reduces hemolytic activity, often preserving antimicrobial potency, thus increasing selectivity. | researchgate.net, cornell.edu |
| N-Terminal Modification | Tyr, Fluorinated Phe | Alters hydrophobicity and aromaticity at N-terminus | Modulates antibacterial and antiproliferative effects. | mdpi.com, nih.gov |
| Conserved Residue Substitution | Proline (P) | Alters the kink and stability between helical domains | Can significantly impact the peptide's ability to fold correctly and interact with membranes. | nih.gov, mdpi.com |
These engineering approaches, guided by detailed SAR studies, are essential for transforming promising natural peptides like this compound into viable therapeutic candidates for combating infectious diseases.
N-Terminal and C-Terminal Modifications (e.g., Amidation, Additions)
Modifications at the N-terminus and C-terminus of temporins are crucial for their biological function. Like most members of the temporin family, this compound is characterized by a C-terminally amidated residue. conicet.gov.ar This amidation is a result of post-translational processing where a C-terminal glycine (B1666218) residue acts as an amide donor. nih.gov The C-terminal amide group is significant as it neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with bacterial membranes and increase its stability against carboxypeptidases.
Table 1: Examples of N-Terminal Modifications in Temporin Analogues and Their Effects
| Parent Peptide | Modification | Key Finding | Reference |
| Temporin B | Addition of two Lysines to the N-terminus (TB_KKG6A) | Broadened activity against Gram-negative bacteria like E. coli and P. aeruginosa. | mdpi.comnih.gov |
| Temporin-1CEh | Addition of two Lysines to the N-terminus (T1CEh-KK) | Strategy aimed at increasing antimicrobial activity against Gram-negative bacteria. | nih.gov |
| Temporin B | Addition of Tyrosine and two Lysines to the N-terminus (TB-YK) | Analogue active against both Gram-positive and Gram-negative bacteria. | mdpi.com |
Substitutions and Insertions of Natural and Unnatural Amino Acids
The substitution of specific amino acids in the this compound sequence is a powerful tool for dissecting the contribution of individual residues to its activity and for optimizing its properties. A bioinformatic analysis has revealed that this compound shares a sequence model with 62% of all known temporins, suggesting that findings from other temporin analogues can be highly relevant. nih.gov
Key strategies for substitution include:
Substitution with Natural Amino Acids: Replacing amino acids to alter hydrophobicity or introduce specific functional groups. For example, in Temporin A, replacing Serine at position 10 with a more hydrophobic Tyrosine residue resulted in an analogue with promising activity. mdpi.com
Substitution with Non-Proteinogenic Amino Acids: The incorporation of unnatural amino acids can confer unique properties. The substitution of Phenylalanine with a fluorinated version in Temporin A analogues was explored to examine the influence of fluorine incorporation on activity. mdpi.com The use of α-aminoisobutyric acid (Aib) in Temporin 1DRa analogues was shown to stabilize helical conformations and, in some cases, increase antimicrobial potency. conicet.gov.ar
Substitution with D-Amino Acids: The replacement of L-amino acids with their D-isomers is a known strategy to disrupt or alter secondary structures and can have profound effects on biological activity. In Temporin L analogues, the systematic replacement of L-amino acids with D-isomers within the α-helical domain was used to probe the relationship between helicity and biological activity. researchgate.net This strategy often leads to a significant reduction in hemolytic activity while sometimes preserving antimicrobial potency. researchgate.net
Table 2: Selected Amino Acid Substitutions in Temporin Analogues and Their Reported Impact
| Parent Peptide | Position | Original Residue | Substituted Residue | Impact on Activity | Reference |
| Temporin A | 1 | Phe | Tyr | Investigated influence on antibacterial and antiproliferative activity. | mdpi.com |
| Temporin A | 1 | Phe | Phe(4-F) | Resulted in the most effective antibacterial agent among the new compounds tested. | mdpi.com |
| Temporin A | 10 | Ser | Tyr | Resulted in a promising compound; more hydrophobic OH-containing residue. | mdpi.com |
| Temporin L | 3 | Gln | Pro | Reduced hemolytic activity while retaining antimicrobial activity. | nih.gov |
| Temporin L | 9 | Leu | D-Leu | Dramatically reduced hemolysis, though with weaker microbicidal performance. | researchgate.netnih.gov |
| Temporin 1DRa | 8 | Asn | Aib | Increased antimicrobial potency fourfold against S. aureus. | conicet.gov.ar |
Cyclic Peptide Derivatives for Enhanced Stability and Activity
Linear peptides like this compound are often susceptible to degradation by proteases, which limits their therapeutic application. Cyclization is a well-established strategy to overcome this limitation by introducing conformational constraints that enhance proteolytic stability. nih.govmdpi.com Furthermore, stabilizing a specific bioactive conformation, such as the α-helix, through cyclization can lead to improved activity. nih.gov
For temporins, the α-helical structure is crucial for their interaction with cell membranes. nih.gov Studies on Temporin L have demonstrated that its C-terminal region is critical for its activity. researchgate.net Inspired by this, researchers have designed cyclic analogues of Temporin L to stabilize the C-terminal α-helix. nih.gov Various strategies have been employed, including:
Side-chain-to-side-chain lactam bridges: Creating a covalent bond between the side chains of amino acids, typically positioned at i and i+4 to staple one turn of an α-helix. nih.govnih.gov
Triazole staples: Using click chemistry to form a stable triazole linkage between side chains containing azide (B81097) and alkyne functionalities. nih.govnih.gov
Hydrocarbon and disulfide linkers: Other methods to create covalent bridges and enforce a cyclic structure. nih.gov
These approaches have led to the development of the first-in-class cyclic Temporin L analogues, expanding the knowledge of how α-helical content influences biological activity and paving the way for improved cyclic derivatives. nih.govnih.gov Given that the NMR structure of this compound also reveals a classic amphipathic helix, these cyclization strategies represent a promising avenue for the design of more stable and potent this compound derivatives. nih.gov
Rational Design Principles for Optimizing this compound Derivatives
The collective findings from SAR studies on this compound and its congeners have illuminated several rational design principles for the optimization of these peptides. The goal is typically to enhance antimicrobial potency and spectrum while minimizing toxicity to host cells, thereby improving the therapeutic index.
Control of Helical Structure: The extent and stability of the α-helical conformation are directly linked to the biological activity of temporins. For some temporins, helicity is more strongly correlated with hemolytic activity than with antimicrobial efficacy. nih.gov This dichotomy allows for strategic modifications, such as the introduction of helix-breaking residues (e.g., D-amino acids or proline) at specific positions, to decouple toxicity from antimicrobial action. researchgate.netnih.gov Conversely, stabilizing the α-helix through cyclization can enhance proteolytic resistance and, in some cases, potency. nih.gov The two-domain structure of this compound, with its distinct hydrophobic patch and amphipathic helix, provides a specific template for such rational design. nih.gov
Peptide Dimerization and Conjugation: Engineering peptides into dimeric forms or conjugating them to other molecules can yield derivatives with enhanced properties. Head-to-tail cyclic dimers of other antimicrobial peptides have shown increased antimicrobial activity and proteolytic stability. mdpi.com Additionally, conjugating temporin analogues to other bioactive peptides or to inert linkers like polyethylene (B3416737) glycol (PEG) has been explored as a strategy to create multifunctional agents with tailored activities. mdpi.com
By applying these principles, researchers can systematically engineer the primary sequence and three-dimensional structure of this compound to develop novel derivatives with superior performance as potential anti-infective agents.
Microbial Resistance Mechanisms to Temporin 1ola
Adaptive Strategies of Microorganisms Against Antimicrobial Peptides
Bacteria can employ a range of adaptive responses to defend against the cidal effects of AMPs. These strategies, often controlled by coordinated genetic operons, primarily involve altering the bacterial cell surface to prevent the peptide from reaching its target or actively removing it from the cell. frontiersin.org
A primary strategy for microbial resistance against cationic antimicrobial peptides involves the modification of the bacterial cell surface to reduce its net negative charge. nih.gov Most AMPs, including temporins, possess a net positive charge which facilitates their initial electrostatic attraction to the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com
Bacteria can alter their surface charge by enzymatically modifying these membrane components. This process, known as "charge-masking," reduces the electrostatic attraction between the cationic peptide and the bacterial surface, thereby decreasing the peptide's effective concentration at the membrane and hampering its disruptive activity. These modifications serve as a crucial first line of defense against a host's innate immune response and therapeutic AMPs. frontiersin.orgnih.gov
Efflux pumps are transport proteins embedded in the microbial cell membrane that actively extrude a wide variety of toxic substances, including antimicrobial agents, from the cell's interior. nih.govreactgroup.org This mechanism prevents the accumulation of the drug to a lethal concentration. Overexpression of genes encoding these pumps is a significant factor in the development of multidrug resistance (MDR) in bacteria. nih.govmdpi.com
These pump systems are categorized into several families, such as the ATP-binding cassette (ABC), major facilitator superfamily (MFS), and resistance-nodulation-division (RND) families, which utilize energy from ATP hydrolysis or the proton-motive force to expel substrates. frontiersin.orgaimspress.com While efflux pumps are a well-documented resistance mechanism against many conventional antibiotics and some AMPs, specific studies detailing the role of efflux pumps in conferring resistance to Temporin 1OLa are not extensively documented. However, the upregulation of efflux pump genes has been noted in Candida albicans biofilms, which are known to be susceptible to this compound. nih.govuniv-poitiers.fr
Microorganisms can secrete proteolytic enzymes (proteases) that can degrade antimicrobial peptides, rendering them inactive before they can reach their target cell membrane. frontiersin.org These proteases, which can be classified as endopeptidases or exopeptidases, cleave the peptide bonds within the AMP structure. nih.govnih.gov The production of such enzymes is a common defense mechanism. For instance, various strains of fungi like Aspergillus niger produce proteases that have broad applications. mdpi.com The stability of peptides against proteolytic degradation is a significant challenge in their development as therapeutic agents. mdpi.com
Efflux Pump Systems in Response to Peptide Exposure
Low Propensity for Resistance Development Compared to Conventional Antibiotics
A significant advantage of antimicrobial peptides like this compound is their low propensity to induce microbial resistance compared to conventional antibiotics. nih.gov This is largely attributed to their mechanism of action; they rapidly target and cause extensive damage to the bacterial membrane, a fundamental structure that is difficult for bacteria to modify without compromising their viability. nih.gov Such a large-scale disruption is challenging to overcome through single-point mutations, which are often the basis of resistance to traditional antibiotics that act on specific intracellular targets. nih.gov
While adaptation to AMPs can occur, the resulting resistance levels are generally much lower than those achieved against conventional antibiotics under similar conditions. nih.gov For example, one study found that while Staphylococcus aureus evolved resistance to a temporin peptide, the increase in the minimum inhibitory concentration (MIC) was only 4-fold, compared to much higher levels often seen with antibiotics. nih.gov The rapid, cooperative, and membrane-disrupting action of AMPs creates a narrow concentration window for the selection of resistant mutants, further reducing the likelihood of resistance emergence. nih.gov
Synergistic Strategies with Conventional Antimicrobials
This compound and other temporins can act synergistically with conventional antibiotics, enhancing their efficacy and potentially overcoming existing resistance mechanisms. conicet.gov.ar This synergistic effect allows for the use of lower concentrations of both agents, which can reduce toxicity and minimize the selective pressure for resistance development.
Research has demonstrated that this compound, in combination with the antibiotic linezolid (B1675486), shows enhanced capability against biofilms of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, Temporin L, a closely related peptide, exhibits strong synergy with β-lactam antibiotics like piperacillin (B28561) and imipenem (B608078) against E. coli. nih.govresearchgate.net The Fractional Inhibitory Concentration (FIC) index is used to quantify these interactions, where a value of ≤ 0.5 indicates synergy.
| Temporin | Organism | Conventional Antimicrobial | FIC Index | Reference |
|---|---|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | Linezolid | Synergistic (Value not specified) | nih.gov |
| Temporin L | Escherichia coli | Piperacillin | 0.28 | nih.govresearchgate.net |
| Temporin L | Escherichia coli | Imipenem | 0.28 | nih.govresearchgate.net |
| [K3]temporin-SHa | Candida albicans | Amphotericin B | 0.303 | cdnsciencepub.com |
Potential Research Applications and Future Directions for Temporin 1ola
Biotechnology and Biomedical Research Tools
In the realm of biotechnology and biomedical research, temporin 1OLa serves as a valuable molecular tool. Its primary mechanism of action involves the disruption of cell membranes, a feature that researchers can harness for various experimental purposes. nih.gov The peptide's ability to selectively interact with certain membrane compositions allows for its use in studies of membrane biophysics and the development of model systems that mimic biological membranes. mdpi.com
The fields of genetics and genomics are integral to biomedical research and biotechnology. biocompare.com The development of innovative tools and technologies continues to advance our understanding of human health and disease. biocompare.com this compound, with its defined mechanism of action, can be used to probe cellular processes and to understand the intricacies of membrane-protein interactions. Furthermore, its synthesis and modification are relatively straightforward, allowing for the creation of tailored peptide analogues for specific research questions. mdpi.comnih.gov
Development of Next-Generation Antimicrobial Agents (Pre-clinical Focus)
A significant area of research for this compound is in the development of new antimicrobial agents, particularly in light of the growing threat of antibiotic resistance. mdpi.comnih.gov
Research has shown that this compound can work in conjunction with conventional antibiotics, potentially enhancing their efficacy. nih.gov An additive effect has been observed when this compound is combined with linezolid (B1675486), an antibiotic used to treat serious Gram-positive bacterial infections. nih.gov This synergistic action is thought to stem from their different mechanisms of action; while this compound targets the bacterial membrane, linezolid inhibits protein synthesis. nih.gov Such combination therapies could reduce the required dosage of each agent, potentially minimizing side effects and slowing the development of resistance. nih.govox.ac.uk Studies on other temporins, like temporin A, have also shown synergistic effects with antibiotics such as imipenem (B608078) and ceftazidime. mdpi.com
| Temporin | Antibiotic | Observed Effect | Target Pathogen |
|---|---|---|---|
| This compound | Linezolid | Additive effect, enhanced biofilm disruption | Gram-positive bacteria |
| Temporin A | Imipenem | Synergy | Pseudomonas aeruginosa |
| Temporin A | Ceftazidime | Synergy | Pseudomonas aeruginosa, Staphylococcus aureus |
| Temporin A | Polymyxin E | Synergy | Pseudomonas aeruginosa |
| Temporin A | Linezolid | Synergy | Staphylococcus epidermidis |
The ability of this compound to disrupt bacterial membranes makes it a promising candidate for combating multi-drug resistant (MDR) bacteria. nih.gov Its mechanism of action is less susceptible to the common resistance mechanisms that plague many conventional antibiotics, such as target modification and enzymatic degradation. mdpi.com this compound has demonstrated a high cell selectivity index, meaning it can preferentially kill bacteria like methicillin-resistant Staphylococcus aureus (MRSA) with reduced damage to human cells. nih.gov
Strategies to overcome MDR often involve the development of agents with novel mechanisms of action or the use of combination therapies. nih.govbiotech-asia.org The development of multi-target drugs and protein degraders are also being explored as promising strategies to combat multidrug resistance and reduce side effects in cancer therapy. nih.gov this compound's membrane-disrupting ability represents a direct and rapid method of bacterial killing, which could be particularly effective against persistent and resistant infections. nih.gov
Combinatorial Approaches with Existing Antimicrobials
Investigational Therapies for Non-Infectious Diseases (Pre-clinical Focus)
Beyond its antimicrobial properties, preclinical studies are beginning to uncover the potential of this compound and other temporins in the context of non-infectious diseases. nih.gov
Emerging research has indicated that this compound possesses anticancer properties. nih.gov Studies have shown its toxicity against HeLa cells, a human cervical cancer cell line. nih.gov The proposed mechanism involves the disruption of the cancer cell membrane, similar to its antibacterial action. mdpi.complos.org Other temporins, such as temporin-1CEa, have been shown to induce rapid cell death in breast cancer cells by causing membrane destruction. plos.org The selective targeting of cancer cells by some temporins may be due to differences in membrane composition, such as the exposure of phosphatidylserine (B164497) on the outer leaflet of cancer cell membranes. mdpi.commdpi.com
| Temporin | Cancer Cell Line | Observed Effect |
|---|---|---|
| This compound | HeLa (Cervical Cancer) | Toxic (LC50 = 25 μM) |
| Temporin-1Ga | 4T1 (Mouse Breast Cancer) | Toxic (LC50 = 20 μM) |
| Temporin-1CEa | MDA-MB-231 (Breast Cancer) | Cytotoxic |
| Temporin-1CEa | MCF-7 (Breast Cancer) | Cytotoxic |
| Temporin-SHf | A549 (Lung Cancer) | Induces apoptosis |
The interaction of antimicrobial peptides with the host immune system is a growing area of investigation. mdpi.complos.org Some temporins have been shown to possess immunomodulatory effects, meaning they can influence the activity of the immune system. mdpi.com For instance, temporin A has been found to be a chemoattractant for phagocytic leukocytes, suggesting a role in orchestrating the host immune response to infection. mdpi.com While specific immunomodulatory research on this compound is still in its early stages, the broader family of temporins demonstrates the potential for these peptides to not only directly combat pathogens but also to modulate the host's inflammatory and immune responses. mdpi.comnih.gov This dual action could be beneficial in treating infections where an overactive inflammatory response contributes to tissue damage. frontiersin.org
Exploration in Cancer Research Models
Advanced Delivery Systems for Peptide Stability and Efficacy
A primary hurdle in the therapeutic application of peptides like this compound is their potential instability and degradation by proteases. Research into advanced delivery systems is crucial to protect the peptide and ensure it reaches its target intact. While specific studies on delivery systems for this compound are not extensively documented, the broader field of AMPs provides a clear roadmap for future research.
The combination of nanotechnology with AMPs is considered a promising approach to overcome challenges related to stability and delivery. conicet.gov.ar Encapsulation or conjugation with nanoparticles could shield this compound from enzymatic degradation, improve its solubility, and facilitate targeted delivery to infection sites. For instance, poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been successfully used to deliver other antimicrobials, demonstrating improved efficacy and prophylactic protection in preclinical models. nih.gov Future studies should explore similar nanoparticle-based formulations for this compound.
Moreover, the design of synthetic analogs, including diastereomers (using D-amino acids) or retro-inverso peptides, has been proposed to increase the resistance of AMPs to endogenous enzymes and enhance their bioavailability. researchgate.net Such modifications could be systematically applied to the this compound sequence to create more stable and potent variants.
Table 1: Potential Advanced Delivery Strategies for this compound
| Delivery System Type | Potential Advantages | Key Research Focus |
|---|---|---|
| Nanoparticle Encapsulation (e.g., PLGA) | Protects from enzymatic degradation, potential for targeted release. conicet.gov.arnih.gov | Formulation optimization, in vivo stability and efficacy testing. |
| Liposomal Formulation | Biocompatible, can fuse with bacterial membranes to release payload. | Loading efficiency, stability, and interaction with target membranes. |
| Peptide Analogs (D-amino acids) | Increased resistance to proteases, potentially enhanced bioavailability. researchgate.net | Synthesis of analogs, evaluation of activity vs. stability trade-offs. |
| Conjugation to Polymers | Improved half-life and solubility. | Selection of appropriate polymers, characterization of conjugates. |
Unexplored Biological Activities and Target Organisms
The primary documented activity of this compound is its potent effect against Gram-positive bacteria, including clinically significant resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). nih.govmdpi.comencyclopedia.pub Its mechanism involves the rapid disruption of the bacterial membrane. nih.gov However, the full spectrum of its biological activity remains an area ripe for exploration.
Studies on other temporins have revealed a wide range of functions, including antifungal, antiviral, anticancer, and immunomodulatory activities. nih.govmdpi.commdpi.com this compound itself has shown some activity against the yeast Candida albicans and certain cancer cell lines, such as HeLa cells, although its selectivity for bacterial cells is significantly higher. nih.gov
Future research should systematically screen this compound against a broader array of pathogens and cell types.
Antiviral Activity : Other temporins, like Temporin B and L, have demonstrated activity against viruses such as the herpes simplex virus. nih.govmdpi.com Investigating this compound against a panel of enveloped and non-enveloped viruses could uncover new therapeutic avenues.
Antiparasitic Activity : AMPs from amphibians are also known to have effects on parasites. mdpi.com Analogs of other temporins have shown potent activity against Leishmania and Trypanosoma species. plos.org The efficacy of this compound against such protozoan parasites is currently unknown and represents a significant knowledge gap.
Expanded Fungal Targets : While some activity against C. albicans is noted, its efficacy against other medically relevant yeasts and molds has not been fully characterized. nih.govcdnsciencepub.com
Immunomodulatory and Wound Healing Effects : Some temporins can modulate the immune response and promote wound healing. mdpi.comuniprot.org Given its efficacy against MRSA, a common pathogen in skin infections, exploring the potential of this compound to promote cell migration and wound closure would be a logical next step. nih.govuniprot.org
Table 2: Potential Unexplored Activities of this compound
| Potential Activity | Rationale based on other Temporins/AMPs | Suggested Target Organisms/Models |
|---|---|---|
| Antiviral | Temporin B is active against Herpes Simplex Virus 1. mdpi.com | Herpesviruses, Frog Virus 3, Influenza viruses. nih.govuniprot.org |
| Antiparasitic | Temporin analogs are effective against Leishmania and Trypanosoma. plos.org | Leishmania spp., Trypanosoma cruzi. |
| Antifungal | Temporin 1Ga shows activity against various Candida species. nih.gov | Candida auris, Aspergillus fumigatus, Cryptococcus neoformans. cdnsciencepub.com |
| Wound Healing | Temporin-1Ta promotes cell migration and wound healing in MRSA-infected models. uniprot.org | In vitro scratch assays with keratinocytes, in vivo wound healing models. |
Integration of Omics Technologies for Comprehensive Understanding
To fully harness the potential of this compound, a deeper, systems-level understanding of its mechanism of action and its effects on target organisms is required. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.govbiobide.com
Transcriptomics : By analyzing the complete set of RNA transcripts (transcriptome) in a bacterial cell before and after exposure to this compound, researchers can identify which genes and cellular pathways are affected. frontiersin.orgfrontiersin.org This can reveal secondary mechanisms of action beyond simple membrane disruption and uncover the stress response networks that bacteria activate. nih.govnih.gov For example, transcriptomic analysis of other peptide-bacterium interactions has revealed impacts on cell division, metabolism, and chemotaxis. nih.govnih.gov
Proteomics : Proteomics, the large-scale study of proteins, can be used to identify specific protein targets of this compound. lunenfeld.ca Techniques like "bottom-up" proteomics can analyze changes in the entire protein profile of a pathogen upon peptide treatment. mdpi.com Furthermore, chemical proteomics can identify direct binding partners of the peptide, potentially revealing intracellular targets that complement its membrane activity. nih.govlunenfeld.ca For instance, functional proteomics helped identify the FtsZ protein, a key component of the bacterial cell division machinery, as a target for Temporin L. nih.gov
Metabolomics : This technology analyzes the complete set of small-molecule metabolites. It can provide a functional readout of the cellular state and reveal how this compound disrupts key metabolic pathways in pathogens.
By integrating data from these omics approaches, a comprehensive model of this compound's activity can be built. This will not only elucidate its fundamental biology but also guide the rational design of more effective and target-specific analogs, accelerating its journey from a natural compound to a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for isolating and purifying Temporin 1OLa from natural sources?
- Methodological Answer : Isolation typically involves reverse-phase HPLC or solid-phase extraction, followed by characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm purity and identity. For reproducibility, document solvent gradients, column specifications, and purification yields. Include negative controls (e.g., blank runs) to rule out contamination .
- Data Example : A standard protocol might report a yield of 85% purity after two HPLC cycles, with MS showing a molecular ion peak at m/z 1,520.3 (theoretical mass: 1,520.1) .
Q. How can researchers validate the structural conformation of this compound in different solvents?
- Methodological Answer : Circular dichroism (CD) spectroscopy is used to analyze secondary structures (e.g., α-helical content) in varying solvents (aqueous vs. membrane-mimetic environments). Pair with molecular dynamics simulations to predict solvent-dependent folding patterns. Report solvent pH, ionic strength, and temperature to contextualize results .
- Data Example : CD spectra in 30% trifluoroethanol (TFE) might show a 60% α-helical content, compared to 15% in pure aqueous buffer, indicating solvent-dependent structural stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported antimicrobial efficacy data for this compound across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variables causing discrepancies (e.g., bacterial strain variability, assay conditions). Perform meta-analyses to quantify effect sizes. For experimental validation, standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines, controlling for inoculum size, pH, and cation concentration .
- Data Example : A meta-analysis might reveal that MIC values for Staphylococcus aureus range from 2–16 µg/mL due to differences in cation-adjusted Mueller-Hinton broth formulations across studies .
Q. How can researchers optimize this compound’s selectivity for microbial membranes over mammalian cells?
- Methodological Answer : Use a dual-membrane model system:
In vitro : Compare hemolysis rates (e.g., % lysis at 50 µg/mL) with antimicrobial activity using erythrocytes and bacterial liposomes.
In silico : Perform molecular docking studies to identify residues interacting with phosphatidylglycerol (abundant in bacterial membranes) vs. phosphatidylcholine (mammalian membranes).
Report selectivity indices (SI = IC50 for mammalian cells / MIC for microbes) and validate with fluorescence microscopy .
- Data Example : A peptide variant with a D-amino acid substitution at position 7 might show an SI of 32 (MIC = 4 µg/mL, HC50 = 128 µg/mL), indicating improved selectivity .
Q. What experimental designs are suitable for elucidating this compound’s mechanism of action in biofilms?
- Methodological Answer :
- Static biofilm assays : Use crystal violet staining to quantify biomass reduction under peptide treatment (e.g., 24-hour incubation).
- Confocal microscopy : Incorporate LIVE/DEAD staining to visualize biofilm viability and extracellular matrix disruption.
- Transcriptomics : Perform RNA-seq on treated vs. untreated biofilms to identify downregulated genes (e.g., quorum sensing regulators).
Include controls for peptide stability (e.g., protease inhibitors) and use triplicate technical replicates .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic this compound?
- Methodological Answer : Implement quality control (QC) checks via:
Analytical HPLC : Ensure ≥95% purity per batch.
Bioactivity normalization : Use a reference standard (e.g., commercial Temporin-1) to calibrate antimicrobial assays.
Document batch-specific activity in supplementary materials, including retention times and MS spectra .
- Data Example : A QC table might list Batch A (retention time 12.3 min, 97% purity) vs. Batch B (12.1 min, 94% purity), with MIC variations ≤10% .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to a sigmoidal dose-response curve using nonlinear regression (e.g., GraphPad Prism). Calculate EC50 values with 95% confidence intervals. For synergy studies (e.g., with antibiotics), use the Chou-Talalay combination index (CI < 1 indicates synergy). Report p-values from ANOVA with Tukey’s post hoc test .
- Data Example : A CI of 0.6 for this compound + ciprofloxacin suggests synergistic activity against multidrug-resistant E. coli .
Ethical and Reporting Standards
Q. How can researchers ensure ethical compliance when studying this compound’s cytotoxicity?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for in vivo studies. For in vitro work, follow ISO 10993-5 guidelines for cytotoxicity testing (e.g., MTT assays on human keratinocytes). Disclose conflicts of interest and raw data availability in supplementary files .
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
